molecular formula C14H22Si B14744135 p-Triethylsilylstyrene

p-Triethylsilylstyrene

Cat. No.: B14744135
M. Wt: 218.41 g/mol
InChI Key: OSASEORQNRMDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylphenyltriethylsilicon is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a triethylsilicon group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylphenyltriethylsilicon can be synthesized through several methods. One common approach involves the hydrosilylation of vinylbenzene with triethylsilane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group .

Industrial Production Methods: In industrial settings, the production of 4-vinylphenyltriethylsilicon often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Vinylphenyltriethylsilicon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 4-vinylphenyltriethylsilicon exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group allows for polymerization and cross-linking reactions, while the triethylsilicon group provides stability and resistance to degradation. The compound’s molecular targets and pathways involve interactions with other organic molecules, facilitating the formation of complex structures and materials .

Comparison with Similar Compounds

Uniqueness: 4-Vinylphenyltriethylsilicon stands out due to its combination of a vinyl group and a triethylsilicon group, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization capabilities and resistance to harsh conditions .

Properties

Molecular Formula

C14H22Si

Molecular Weight

218.41 g/mol

IUPAC Name

(4-ethenylphenyl)-triethylsilane

InChI

InChI=1S/C14H22Si/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3

InChI Key

OSASEORQNRMDRG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=C(C=C1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.